molecular formula C20H20N6O2S B11449935 N-(2-methoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-methoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11449935
M. Wt: 408.5 g/mol
InChI Key: FNXWWTANPCUFPM-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylsulfanylphenyl group, and a tetrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrazole ring.

    Introduction of the Methoxyphenyl and Methylsulfanylphenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents such as methoxyphenyl halides and methylsulfanylphenyl halides.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s structural properties make it a candidate for use in the development of advanced materials.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
  • N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Uniqueness

The uniqueness of N-(2-METHOXYPHENYL)-5-METHYL-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the tetrazolopyrimidine core make it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-(4-methylsulfanylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H20N6O2S/c1-12-17(19(27)22-15-6-4-5-7-16(15)28-2)18(26-20(21-12)23-24-25-26)13-8-10-14(29-3)11-9-13/h4-11,18H,1-3H3,(H,22,27)(H,21,23,25)

InChI Key

FNXWWTANPCUFPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)SC)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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